

# Spectroscopic Data of 2-(2-Nitrophenyl)acetaldehyde: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-(2-Nitrophenyl)acetaldehyde

CAS No.: 1969-73-9

Cat. No.: B179001

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-(2-nitrophenyl)acetaldehyde**, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this bifunctional molecule. The guide emphasizes the causality behind experimental choices and provides detailed protocols to ensure data integrity and reproducibility.

## Molecular Structure and Spectroscopic Significance

**2-(2-Nitrophenyl)acetaldehyde** (C<sub>8</sub>H<sub>7</sub>NO<sub>3</sub>, Molar Mass: 165.15 g/mol) possesses a unique structure combining an aromatic nitro group and a reactive aldehyde functionality. This combination makes spectroscopic analysis a powerful tool for its characterization. The ortho-disubstituted aromatic ring, the electron-withdrawing nature of the nitro group, and the aliphatic aldehyde chain each contribute distinct signatures in NMR and MS spectra, allowing for unambiguous identification and purity assessment.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For **2-(2-nitrophenyl)acetaldehyde**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information about the electronic environment of each atom. The following sections detail the predicted spectra and the rationale behind the assignments.

## Predicted $^1\text{H}$ NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the benzylic methylene protons, and the aldehydic proton. The electron-withdrawing nitro group significantly deshields the aromatic protons, particularly those in the ortho and para positions relative to it.

Table 1: Predicted  $^1\text{H}$  NMR Data for **2-(2-Nitrophenyl)acetaldehyde** (500 MHz,  $\text{CDCl}_3$ )

Proton Label	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-a	9.85	t	~2.5	1H
H-b	4.10	d	~2.5	2H
H-3	8.15	dd	8.0, 1.5	1H
H-4	7.70	td	7.5, 1.5	1H
H-5	7.55	td	8.0, 1.5	1H
H-6	7.45	dd	7.5, 1.5	1H

Note: These are predicted values. Actual experimental values may vary slightly.

Justification of Assignments:

- H-a (Aldehydic Proton):** The aldehydic proton is highly deshielded and is expected to appear at a characteristic downfield shift of around 9.85 ppm. It will likely appear as a triplet due to coupling with the two adjacent methylene protons (H-b).
- H-b (Methylene Protons):** These benzylic protons are adjacent to the aromatic ring and the aldehyde group. Their chemical shift is predicted to be around 4.10 ppm. They will appear as a doublet due to coupling with the aldehydic proton (H-a).
- Aromatic Protons (H-3 to H-6):** The aromatic region will display a complex pattern due to the ortho-disubstitution. The nitro group's strong deshielding effect will shift these protons

downfield. H-3, being ortho to the nitro group, is expected to be the most deshielded. The remaining protons will appear in the range of 7.45-7.70 ppm with characteristic coupling patterns (doublet of doublets and triplet of doublets).

Caption: Molecular structure with proton labeling.

## Predicted $^{13}\text{C}$ NMR Spectrum

The  $^{13}\text{C}$  NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in different chemical environments. The carbonyl carbon of the aldehyde will be the most downfield signal.

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **2-(2-Nitrophenyl)acetaldehyde** (125 MHz,  $\text{CDCl}_3$ )

Carbon Label	Predicted Chemical Shift ( $\delta$ , ppm)
C-1 (C=O)	198.5
C-2 ( $\text{CH}_2$ )	45.0
C-Ar (C- $\text{NO}_2$ )	149.0
C-Ar (C- $\text{CH}_2\text{CHO}$ )	134.0
C-Ar	133.5
C-Ar	129.0
C-Ar	128.0
C-Ar	125.0

Note: These are predicted values. Actual experimental values may vary slightly.

Justification of Assignments:

- Carbonyl Carbon (C-1): The aldehydic carbonyl carbon is highly deshielded and is expected to resonate around 198.5 ppm.
- Methylene Carbon (C-2): The benzylic carbon will appear in the aliphatic region, predicted around 45.0 ppm.
- Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon bearing the nitro group (C- $\text{NO}_2$ ) will be significantly deshielded (around 149.0 ppm). The

carbon attached to the acetaldehyde moiety will also be downfield. The remaining four aromatic carbons will appear in the typical aromatic region of 125-135 ppm.

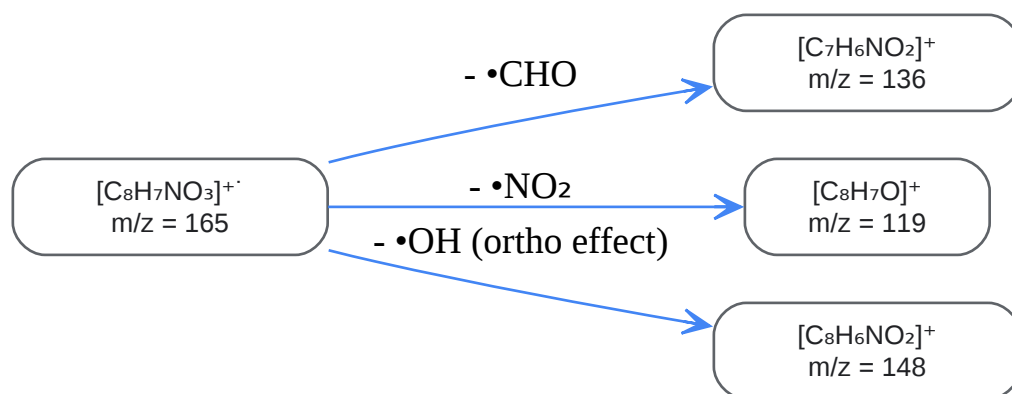
## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a distinct fragmentation pattern for **2-(2-nitrophenyl)acetaldehyde**, providing valuable information for its identification and structural confirmation.

## Predicted Fragmentation Pathway

The molecular ion peak ( $[M]^+$ ) is expected at  $m/z = 165$ . Key fragmentation pathways include:

- Loss of the aldehyde group (-CHO): A significant fragmentation would be the cleavage of the C-C bond between the methylene group and the carbonyl group, leading to the loss of a formyl radical ( $\bullet\text{CHO}$ , 29 Da) and the formation of a stable benzyl cation derivative at  $m/z$  136.
- Loss of the nitro group (-NO<sub>2</sub>): Cleavage of the C-N bond can result in the loss of a nitro radical ( $\bullet\text{NO}_2$ , 46 Da), giving a fragment at  $m/z$  119.
- "Ortho Effect": The presence of the ortho-substituent can lead to characteristic rearrangements. One possibility is the intramolecular hydrogen abstraction from the methylene group by the nitro group, followed by the loss of a hydroxyl radical ( $\bullet\text{OH}$ , 17 Da) to give a fragment at  $m/z$  148.



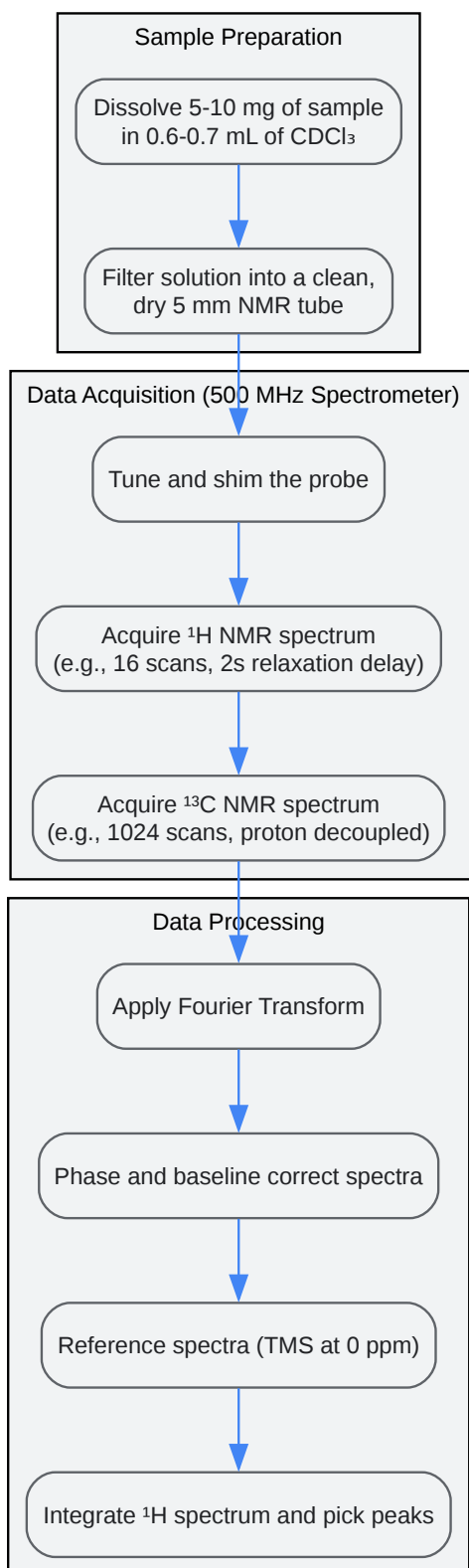
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Caption: Predicted MS fragmentation pathway.

## Experimental Protocols

To ensure high-quality and reproducible data, the following experimental protocols are recommended.

### NMR Data Acquisition Workflow



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